![molecular formula C17H15Cl2N5OS B2873760 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide CAS No. 898624-63-0](/img/structure/B2873760.png)
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide” is a heterocyclic compound that contains a 1,2,4-triazole ring . This compound is part of a class of compounds that have been found to have significant pharmacological significance . The 1,2,4-triazole ring is a common feature in many pharmaceuticals and biologically important compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing compounds often involves the use of 3-amino-1,2,4-triazole . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole derivatives via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide” includes a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms . The presence of the 1,2,4-triazole ring allows these compounds to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole-containing compounds are diverse. The 1,2,4-triazole ring can participate in various chemical reactions, and its reactivity can be influenced by the other functional groups present in the molecule .Aplicaciones Científicas De Investigación
Anti-Fungal Applications
1,2,4-Triazoles, including the compound , have been found to possess significant anti-fungal properties . They could be used in the development of new anti-fungal drugs.
Anticancer Applications
These compounds have shown potential in anticancer treatments . They could be used in the synthesis of new anticancer drugs, providing a new approach to cancer therapy .
Antiviral Applications
1,2,4-Triazoles have demonstrated antiviral properties . This suggests potential use in the development of antiviral drugs.
Anti-Bacterial Applications
The antibacterial properties of 1,2,4-triazoles could lead to the development of new antibiotics .
Anti-Inflammatory Applications
1,2,4-Triazoles have been found to possess anti-inflammatory properties . They could be used in the development of new anti-inflammatory drugs.
Anti-Tubercular Applications
These compounds have shown potential in anti-tubercular treatments . They could be used in the synthesis of new anti-tubercular drugs.
Antiproliferative Applications
1,2,4-Triazoles have demonstrated antiproliferative properties . This suggests potential use in the development of drugs to inhibit cell growth in certain diseases.
Anti-Alzheimer Applications
1,2,4-Triazoles have been found to possess anti-Alzheimer properties . They could be used in the development of new drugs for Alzheimer’s disease.
Mecanismo De Acción
Target of Action
The primary targets of the compound are yet to be identified. Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity .
Mode of Action
1,2,4-triazoles are known to possess enormous biological activities such as anti-fungal, anticancer, antiviral, anti-bacterial, anti-inflammatory, anti-tubercular, antiproliferative, anti-alzheimer, antidepressant, antioxidant, anti-malarial, anti-leishmanial, antagonistic, antiulcer, anti-convulsant, and hypoglycaemic activities .
Biochemical Pathways
It is known that 1,2,4-triazoles can affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It is known that 1,2,4-triazoles generally have good bioavailability .
Result of Action
It is known that 1,2,4-triazoles can have a wide range of effects at the molecular and cellular level due to their broad spectrum of biological activities .
Direcciones Futuras
The 1,2,4-triazole-containing compounds have attracted significant attention due to their widespread potential pharmaceutical activity . Future research may focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .
Propiedades
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5OS/c18-12-7-13(19)9-14(8-12)21-16(25)10-26-17-23-22-15(24(17)20)6-11-4-2-1-3-5-11/h1-5,7-9H,6,10,20H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNBFNSDGSJVBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(3-methylphenyl)thiourea](/img/structure/B2873678.png)
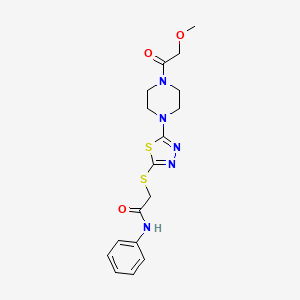
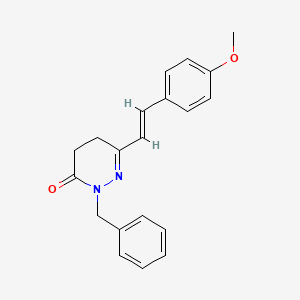
![N-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]prop-2-enamide](/img/structure/B2873681.png)
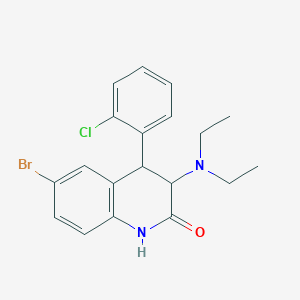

![N-(4-hydroxyphenyl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2873685.png)

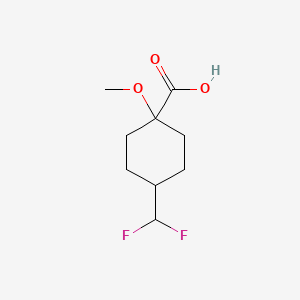
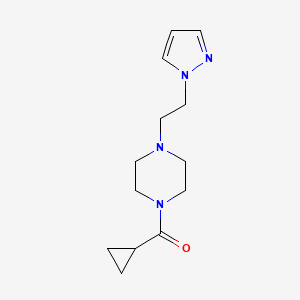

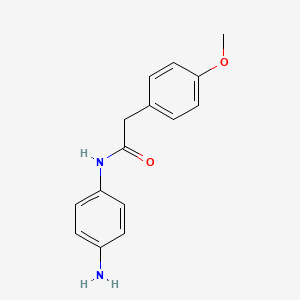

![N-(6-bromobenzo[d]thiazol-2-yl)-5-chloro-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2873700.png)